Cas no 874143-25-6 (N-(4-(6-Chloropyrazin-2-yl)phenyl)acetamide)

N-(4-(6-Chloropyrazin-2-yl)phenyl)acetamide 化学的及び物理的性質
名前と識別子
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- N-(4-(6-Chloropyrazin-2-yl)phenyl)acetamide
- N-[4-(6-chloropyrazin-2-yl)phenyl]acetamide
- DTXSID00745303
- 874143-25-6
- Acetamide, N-[3-(6-chloropyrazinyl)phenyl]-
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- インチ: InChI=1S/C12H10ClN3O/c1-8(17)15-10-4-2-9(3-5-10)11-6-14-7-12(13)16-11/h2-7H,1H3,(H,15,17)
- InChIKey: GFADYGRYDPEOIC-UHFFFAOYSA-N
- SMILES: CC(NC1=CC=C(C2=NC(Cl)=CN=C2)C=C1)=O
計算された属性
- 精确分子量: 247.0512396g/mol
- 同位素质量: 247.0512396g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 17
- 回転可能化学結合数: 3
- 複雑さ: 267
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.6
- トポロジー分子極性表面積: 54.9Ų
N-(4-(6-Chloropyrazin-2-yl)phenyl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A099001876-1g |
N-(4-(6-Chloropyrazin-2-yl)phenyl)acetamide |
874143-25-6 | 95% | 1g |
$484.80 | 2023-08-31 | |
Chemenu | CM168847-1g |
N-(4-(6-chloropyrazin-2-yl)phenyl)acetamide |
874143-25-6 | 95% | 1g |
$557 | 2021-08-05 | |
Chemenu | CM168847-1g |
N-(4-(6-chloropyrazin-2-yl)phenyl)acetamide |
874143-25-6 | 95% | 1g |
$522 | 2023-03-05 | |
Crysdot LLC | CD11038761-1g |
N-(4-(6-Chloropyrazin-2-yl)phenyl)acetamide |
874143-25-6 | 95+% | 1g |
$589 | 2024-07-18 |
N-(4-(6-Chloropyrazin-2-yl)phenyl)acetamide 関連文献
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
-
Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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10. A bionic paired hydrogen-bond strategy for extending organic π-conjugation to regulate emission†Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
N-(4-(6-Chloropyrazin-2-yl)phenyl)acetamideに関する追加情報
Comprehensive Overview of N-(4-(6-Chloropyrazin-2-yl)phenyl)acetamide (CAS No. 874143-25-6): Properties, Applications, and Research Insights
N-(4-(6-Chloropyrazin-2-yl)phenyl)acetamide, with the CAS number 874143-25-6, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound features a unique molecular structure combining a chloropyrazine moiety with an acetamide group, making it a versatile intermediate for synthesizing bioactive molecules. Its chemical formula and molecular weight are often studied for precise applications in drug discovery and material science.
In recent years, the demand for heterocyclic compounds like N-(4-(6-Chloropyrazin-2-yl)phenyl)acetamide has surged due to their role in developing kinase inhibitors and antimicrobial agents. Researchers frequently explore its structure-activity relationship (SAR) to optimize efficacy in targeting specific enzymes or pathways. The compound’s chlorine substitution at the pyrazine ring enhances its reactivity, enabling diverse cross-coupling reactions in synthetic chemistry.
From an industrial perspective, CAS 874143-25-6 is valued for its potential in crop protection formulations. Agrochemical studies highlight its derivatives as promising candidates for pest control, aligning with the global push for sustainable agriculture. Environmental safety profiles and biodegradability of such compounds are now critical considerations, reflecting broader trends in green chemistry.
Analytical techniques like HPLC, NMR spectroscopy, and mass spectrometry are routinely employed to characterize N-(4-(6-Chloropyrazin-2-yl)phenyl)acetamide. Purity thresholds (>98%) are essential for regulatory compliance, particularly in pharmaceutical intermediates. The compound’s solubility in organic solvents (e.g., DMSO, ethanol) further supports its utility in lab-scale and industrial processes.
Emerging trends in AI-driven drug discovery have amplified interest in this compound. Computational models predict its binding affinities to target proteins, accelerating high-throughput screening workflows. Such advancements address frequent search queries like "pyrazine derivatives in drug development" or "CAS 874143-25-6 suppliers", underscoring its commercial relevance.
Safety data sheets (SDS) for N-(4-(6-Chloropyrazin-2-yl)phenyl)acetamide emphasize standard laboratory precautions, including PPE usage and proper ventilation. While not classified as hazardous under current guidelines, its handling aligns with GLP standards to ensure occupational safety—a topic increasingly searched by industrial hygienists and QC professionals.
In summary, CAS 874143-25-6 exemplifies the intersection of medicinal chemistry and agrochemical innovation. Its multifaceted applications, from small-molecule therapeutics to crop science, position it as a compound of enduring scientific and industrial value. Ongoing research continues to uncover novel derivatives, ensuring its prominence in peer-reviewed literature and patent filings.
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